molecular formula C23H18FN5O B2825321 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline CAS No. 1788531-91-8

1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline

Cat. No. B2825321
CAS RN: 1788531-91-8
M. Wt: 399.429
InChI Key: OPORJLOEOMCLJW-UHFFFAOYSA-N
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Description

Indoline is a heterocyclic organic compound that is an important building block in many pharmaceuticals and organic materials . The 1,2,3-triazole ring is a versatile structure found in many pharmaceuticals and biologically active compounds . The presence of the fluorobenzyl group could potentially enhance the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indoline ring, a 1,2,3-triazole ring, a pyridine ring, and a fluorobenzyl group . These functional groups could potentially interact with biological targets in a variety of ways .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocycles could potentially result in a high degree of polarity and potentially high solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activities

Research has shown that compounds derived from pyridin-4-yl and 1,2,4-triazole structures, similar to the one , exhibit significant antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial properties, finding that many of the compounds displayed good to moderate activity. This indicates the potential of 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline in antimicrobial applications (Bayrak et al., 2009).

Organometallic Chemistry

The chemical structure of interest is closely related to organometallic compounds involving fluorobenzyl groups. Yin et al. (2004) conducted a study on the synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid, revealing insights into the complex nature of such compounds. This could be relevant for applications in materials science and catalysis (Yin et al., 2004).

Anticonvulsant Activity

Compounds similar to 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline have been explored for their anticonvulsant activities. Kelley et al. (1995) synthesized a series of (fluorobenzyl)triazolo[4,5-c]pyridines and tested them for anticonvulsant activity, revealing potential therapeutic applications for seizure disorders (Kelley et al., 1995).

Antiallergic Agents

The structure also has implications in the development of antiallergic agents. Menciu et al. (1999) synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides and found that they exhibited significant antiallergic potency. This suggests potential for the subject compound in the treatment of allergies (Menciu et al., 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Both indoline and 1,2,3-triazole derivatives have been found to exhibit a wide range of biological activities .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information. As with all chemicals, safe handling practices should be followed to minimize risk .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound and potentially the development of synthetic methods for its preparation .

properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O/c24-19-7-3-1-6-18(19)15-29-22(17-9-12-25-13-10-17)21(26-27-29)23(30)28-14-11-16-5-2-4-8-20(16)28/h1-10,12-13H,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPORJLOEOMCLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(N(N=N3)CC4=CC=CC=C4F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline

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